molecular formula C7H13IN4O B2730739 N-(5-Azidopentyl)-2-iodoacetamide CAS No. 1594986-08-9

N-(5-Azidopentyl)-2-iodoacetamide

Cat. No.: B2730739
CAS No.: 1594986-08-9
M. Wt: 296.112
InChI Key: UDIYTIHWMVDFBH-UHFFFAOYSA-N
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Description

N-(5-Azidopentyl)-2-iodoacetamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and reactivity It consists of an azide group, a pentyl chain, and an iodoacetamide moiety

Scientific Research Applications

N-(5-Azidopentyl)-2-iodoacetamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of triazoles via click chemistry.

    Biology: The compound can be used to label biomolecules through click chemistry, facilitating the study of biological processes.

    Industry: It can be used in the synthesis of advanced materials, such as polymers with specific functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Azidopentyl)-2-iodoacetamide typically involves a multi-step process. One common method starts with the preparation of 5-azidopentylamine, which is then reacted with 2-iodoacetyl chloride to form the desired product. The reaction conditions often include the use of an organic solvent such as dichloromethane and a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to improve yield and purity, as well as implementing safety measures to handle the azide group, which can be potentially explosive.

Chemical Reactions Analysis

Types of Reactions

N-(5-Azidopentyl)-2-iodoacetamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodoacetamide moiety can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

    Click Chemistry:

    Reduction: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles like thiols, amines, and alcohols. The reaction typically occurs under mild conditions with the use of a base.

    Click Chemistry: Copper(I) catalysts such as copper(I) iodide are used, often in the presence of a ligand like tris(benzyltriazolylmethyl)amine (TBTA).

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be employed.

Major Products Formed

    Substitution Reactions: Products include various substituted acetamides.

    Click Chemistry: The major products are 1,2,3-triazoles.

    Reduction: The primary product is the corresponding amine.

Mechanism of Action

The mechanism of action of N-(5-Azidopentyl)-2-iodoacetamide largely depends on the specific application. In click chemistry, the azide group reacts with alkynes to form triazoles, a process that is highly efficient and selective. The iodoacetamide moiety can react with nucleophiles, allowing for the modification of biomolecules or other substrates. The molecular targets and pathways involved vary based on the specific context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(5-Azidopentyl)acetamide: Lacks the iodine atom, making it less reactive in nucleophilic substitution reactions.

    2-Iodoacetamide: Lacks the azide group, limiting its use in click chemistry.

    N-(5-Azidopentyl)-4-methyl-4-vinylazetidin-2-one: Contains a different functional group, leading to different reactivity and applications.

Uniqueness

N-(5-Azidopentyl)-2-iodoacetamide is unique due to the presence of both an azide group and an iodoacetamide moiety. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-(5-azidopentyl)-2-iodoacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13IN4O/c8-6-7(13)10-4-2-1-3-5-11-12-9/h1-6H2,(H,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDIYTIHWMVDFBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCNC(=O)CI)CCN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13IN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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